

# "4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid" molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

**Cat. No.:** B567942

[Get Quote](#)

## Technical Guide: 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is a specialized organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety functionalized with an ethoxycarbonyldifluoromethyl group, suggests its utility as a building block in Suzuki-Miyaura cross-coupling reactions and as a potential bioactive molecule. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and modulating the pharmacokinetic properties of parent compounds. This guide provides an overview of its properties, a generalized synthesis protocol, and potential applications.

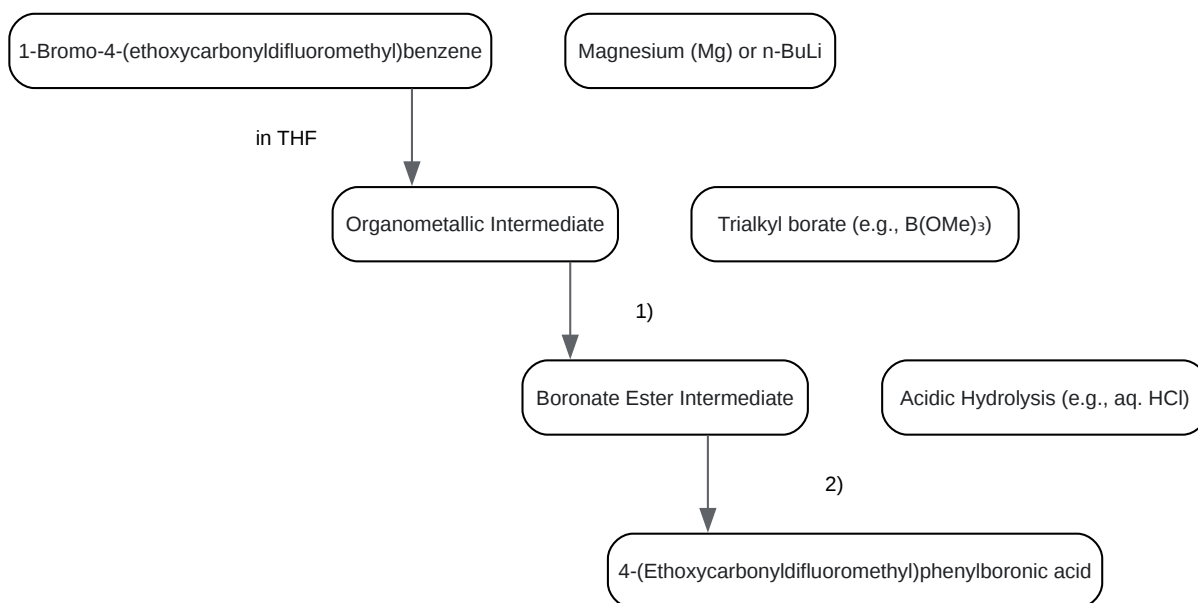
### Core Properties

A summary of the key quantitative data for **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is presented below.

Property	Value	Reference
Molecular Weight	244.00 g/mol	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BF <sub>2</sub> O <sub>4</sub>	[1]
CAS Number	1256345-83-1	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is not readily available in the cited literature, a general and robust method for the preparation of phenylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. Below is a plausible synthetic workflow.



[Click to download full resolution via product page](#)

Caption: Generalized synthesis of **4-(ethoxycarbonyldifluoromethyl)phenylboronic acid**.

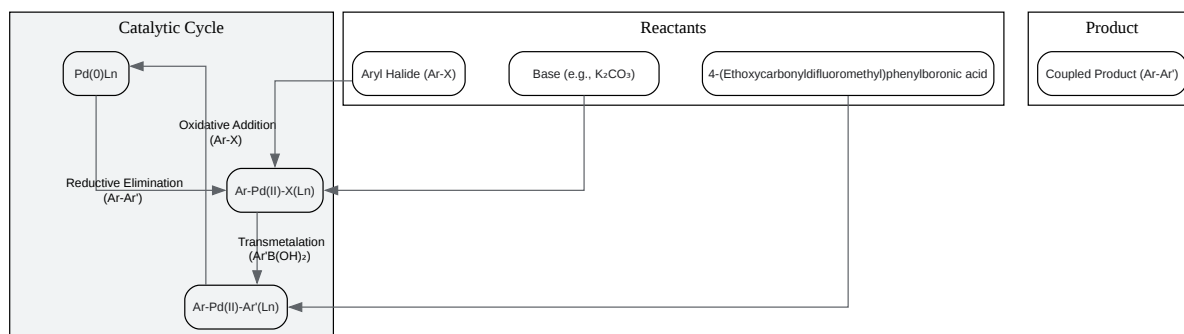
## Experimental Protocol: Generalized Synthesis

- **Formation of the Organometallic Reagent:** To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents). Prepare a solution of 1-bromo-4-(ethoxycarbonyldifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of the aryl bromide solution to the magnesium to initiate the Grignard reaction, which can be evidenced by a gentle reflux. Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. Alternatively, an organolithium reagent can be formed by reacting the aryl bromide with n-butyllithium at low temperatures (e.g., -78 °C).
- **Borylation:** In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C. Transfer the previously prepared Grignard or organolithium reagent to the cold borate solution via cannula. Maintain the reaction temperature below -60 °C during the addition. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis and Isolation:** Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M) at 0 °C until the solution is acidic. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **4-(ethoxycarbonyldifluoromethyl)phenylboronic acid** can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

## Applications in Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. **4-**

**(Ethoxycarbonyldifluoromethyl)phenylboronic acid** can be employed to introduce the 4-(ethoxycarbonyldifluoromethyl)phenyl moiety onto various scaffolds.



[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

## Experimental Protocol: Generalized Suzuki-Miyaura Coupling

- **Reaction Setup:** In a reaction vessel, combine the aryl halide (1.0 equivalent), **4-(ethoxycarbonyldifluoromethyl)phenylboronic acid** (1.2-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0-3.0 equivalents).
- **Solvent and Degassing:** Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

## Potential Biological and Medicinal Applications

While specific studies on the biological activity of **4-(ethoxycarbonyldifluoromethyl)phenylboronic acid**

are not prominent in the searched literature, the broader class of phenylboronic acids has shown promise in various therapeutic areas.

- **Antimicrobial Activity:** Halogenated and trifluoromethylated phenylboronic acids have demonstrated antibacterial and antifungal properties. The electron-withdrawing nature of the difluoromethyl group may contribute to the acidity of the boronic acid, potentially influencing its interaction with biological targets.
- **Enzyme Inhibition:** Boronic acids are known to be inhibitors of certain enzymes, particularly serine proteases. The difluoromethyl group can act as a stable mimic of a tetrahedral intermediate in enzymatic reactions.
- **Drug Delivery:** Phenylboronic acids can form reversible covalent bonds with diols, a property that has been exploited in the development of glucose-responsive drug delivery systems for insulin.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of **4-(ethoxycarbonyldifluoromethyl)phenylboronic acid**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [4-(Difluoromethyl)phenyl]boronic acid | C<sub>7</sub>H<sub>7</sub>BF<sub>2</sub>O<sub>2</sub> | CID 20777176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567942#4-ethoxycarbonyldifluoromethyl-phenylboronic-acid-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)